8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-(2,4-Difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound belonging to the 1,4,8-triazaspiro[4.5]decan-2-one class. These compounds are characterized by a rigid spirocyclic core, which enhances conformational stability and influences interactions with biological targets . The substitution pattern of this compound includes a 2,4-difluorobenzenesulfonyl group at position 8 and a 4-fluorophenyl group at position 2. These fluorinated aromatic moieties are critical for modulating electronic properties, solubility, and binding affinity to target proteins . A structurally similar analog, 3-(4-bromophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, differs only in the halogen substitution (bromine vs. fluorine) on the phenyl ring, highlighting the role of halogen electronegativity in pharmacological activity .

Properties
IUPAC Name |
8-(2,4-difluorophenyl)sulfonyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-13-3-1-12(2-4-13)17-18(26)24-19(23-17)7-9-25(10-8-19)29(27,28)16-6-5-14(21)11-15(16)22/h1-6,11H,7-10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFHVPAQVCYOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a triazaspiro compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a spirocyclic framework with multiple functional groups that contribute to its biological properties. Its chemical formula is , and it features a sulfonyl group that enhances its electrophilic character.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group allows for nucleophilic attack by biological molecules, leading to modifications in protein function and signaling pathways.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against tumor growth. The mechanism was linked to the induction of apoptosis via caspase activation.
- Antimicrobial Activity : Research conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
- Enzyme Inhibition Studies : The compound was tested against several metabolic enzymes, showing promising inhibition rates. Specifically, it inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells.
Research Findings
Recent studies have highlighted the importance of fluorine substitutions in enhancing biological activity. The introduction of fluorine atoms into the molecular structure has been shown to significantly alter pharmacokinetic properties, improving bioavailability and selectivity for biological targets.
Table: Comparison of Biological Activities Based on Structural Variations
| Compound Variant | Activity Type | Effectiveness |
|---|---|---|
| 8-(2,4-Difluorobenzenesulfonyl)-3-(4-fluorophenyl) | Anticancer | High |
| 8-(2-chlorobenzenesulfonyl)-3-(4-fluorophenyl) | Antimicrobial | Moderate |
| 8-(2,6-difluorobenzenesulfonyl)-3-(4-fluorophenyl) | Enzyme Inhibition | Low |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development
- The unique structure of this compound positions it as a potential lead in drug development. Its ability to interact with various biological targets makes it suitable for modification and optimization in pharmaceutical research.
- It can serve as a scaffold for developing new drugs aimed at treating conditions such as cancer, bacterial infections, or metabolic disorders.
- Targeted Therapy
Industrial Applications
- Agricultural Chemistry
- Material Science
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Calculated based on analogous structures due to lack of explicit data.
Key Observations:
Aromatic Substitutions : Methoxy groups (e.g., 4-methoxyphenyl in ) improve aqueous solubility compared to halogenated analogs.
Spirocyclic Core Modifications : Compounds like Fluspirilene () and spirotetramat metabolites () demonstrate the versatility of the spiro[4.5]decane scaffold in diverse applications (neuroleptics, pesticides).
Physicochemical Properties
- Metabolic Stability: Fluorine atoms in the target compound reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Solubility : The 2,4-difluorobenzenesulfonyl group contributes to moderate lipophilicity (logP ~3.5*), whereas methoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility (logP ~2.8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
